molecular formula C8H12N2O2 B2391649 N'-cyclopropanecarbonylcyclopropanecarbohydrazide CAS No. 23779-12-6

N'-cyclopropanecarbonylcyclopropanecarbohydrazide

Cat. No. B2391649
CAS RN: 23779-12-6
M. Wt: 168.196
InChI Key: VORONKNVJCYNPI-UHFFFAOYSA-N
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Description

“N’-cyclopropanecarbonylcyclopropanecarbohydrazide” is a chemical compound with the molecular formula C8H12N2O2 . It is a versatile compound with diverse applications in scientific research.

Scientific Research Applications

Cyclopropane in Drug Development

The "Cyclopropyl Fragment" in Preclinical/Clinical Drug Molecules

The cyclopropyl ring has seen increasing use in drug development, transitioning drug candidates from preclinical to clinical stages. The cyclopropane ring's coplanarity, short and strong C-C and C-H bonds, and enhanced π-character contribute to enhancing potency and reducing off-target effects in drugs (Talele, 2016).

Organic Synthesis and Chemical Properties

Direct N-cyclopropylation of cyclic amides and azoles

A novel method for N-cyclopropylating azoles and amides using a cyclopropylbismuth reagent was developed, highlighting the cyclopropane ring's utility in medicinal chemistry due to its unique spatial and electronic features (Gagnon et al., 2007).

Biologically Active Cyclopropanes and Cyclopropenes

Cyclopropanes modulate various biological systems, displaying a range of activities from antibiotic to antitumoral. Their major role in membranes and as intermediates in biosynthetic processes is significant, alongside their inclusion in synthetic drugs to probe biological mechanisms (Salaün & Baird, 1995).

Enzymatic Biosynthesis

Biosynthesis of Cyclopropane in Natural Products

This area covers the diverse enzymatic strategies evolved by nature to incorporate cyclopropane rings into natural products, essential for their biological activities. The knowledge of cyclopropanases, enzymes forming cyclopropane, has expanded, revealing intricate biosynthetic pathways and mechanisms (Ma et al., 2021).

properties

IUPAC Name

N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7(5-1-2-5)9-10-8(12)6-3-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORONKNVJCYNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclopropanecarbonylcyclopropanecarbohydrazide

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